7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride
Overview
Description
7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride is a chemical compound with the molecular formula C9H17ClN2O . It has been described in a series of 2,8-diazaspiro[4.5]decan-1-one derivatives as selective TYK2/JAK1 inhibitors .
Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C9H16N2O.ClH/c1-11-6-2-3-9(8(11)12)4-5-10-7-9;/h10H,2-7H2,1H3;1H
. The compound has a molecular weight of 204.70 g/mol . Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 204.70 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound has a topological polar surface area of 32.3 Ų .Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride has been synthesized through various techniques, including oxidative cyclization of olefinic precursors and Michael addition reactions. These methods are crucial for developing compounds with specific properties for potential therapeutic uses (Martin‐Lopez & Bermejo, 1998).
- Structural Analysis : Detailed structural analysis, including the study of relative configurations and conformations of similar diazaspiro[4.5]decanes, is essential in understanding their chemical behavior and potential applications (Guerrero-Alvarez, Moncayo-Bautista, & Ariza-Castolo, 2004).
Potential Therapeutic Applications
- Radioprotective Properties : Research has explored the potential radioprotective properties of similar compounds in mitigating the effects of lethal doses of radiation (Shapiro, Tansy, & Elkin, 1968).
- Antihypertensive Activity : Studies have shown that certain 1-oxa-3,8-diazaspiro[4.5]decan-2-ones demonstrate antihypertensive effects, indicating the potential of related compounds in treating hypertension (Caroon et al., 1981).
- Muscarinic Agonists : Some derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been studied as M1 muscarinic agonists, suggesting the possible use of related compounds in treating neurological disorders (Tsukamoto et al., 1995).
Other Applications
- Calcium Channel Antagonists : Some diazaspiro[4.5]decan-1-one derivatives have been identified as potent T-type calcium channel inhibitors, indicating potential applications in treating diseases related to calcium channel dysfunctions (Fritch & Krajewski, 2010).
- Antimicrobial Activities : Certain diazaspiro[4.5]decane derivatives have shown antimicrobial activities, suggesting the potential of similar compounds in developing new antibacterial and antifungal agents (Thanusu, Kanagarajan, & Gopalakrishnan, 2011).
Future Directions
The future directions of research on 7-Methyl-2,7-diazaspiro[4.5]decan-6-one hydrochloride could involve further exploration of its potential as a selective TYK2/JAK1 inhibitor . This could include more detailed studies on its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.
Properties
IUPAC Name |
7-methyl-2,7-diazaspiro[4.5]decan-6-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c1-11-6-2-3-9(8(11)12)4-5-10-7-9;/h10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFYMMJUDJUPSJG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCNC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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